

NMR Characterization of Fmoc-Protected Serine Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) characterization of Fmoc-protected serine derivatives. While comprehensive experimental NMR data for **Fmoc-Ser-OAII** is not readily available in peer-reviewed literature, this document presents a detailed analysis of the closely related and widely used analogue, Fmoc-Ser-OH. The information provided for Fmoc-Ser-OH serves as a foundational reference for researchers working with similar amino acid building blocks.

Comparison of NMR Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Fmoc-Ser-OH. This data is essential for the structural verification and purity assessment of this compound.



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Fmoc-Ser-OH	7.88 (d, 2H), 7.65 (d, 2H), 7.42 (t, 2H), 7.34 (t, 2H), 5.80 (d, 1H, NH), 4.40 (m, 1H), 4.25 (m, 2H), 3.95 (m, 2H)	173.5 (C=O, acid), 156.2 (C=O, urethane), 143.9 (2C, Fmoc), 141.3 (2C, Fmoc), 127.7 (2C, Fmoc), 127.1 (2C, Fmoc), 125.2 (2C, Fmoc), 120.0 (2C, Fmoc), 66.8 (CH ₂ , Fmoc), 63.1 (CH ₂ , Ser), 56.4 (CH, Ser), 47.2 (CH, Fmoc)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

The following is a general protocol for the acquisition of NMR spectra for Fmoc-protected amino acids, such as Fmoc-Ser-OH.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the Fmoc-amino acid.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition:
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse program.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

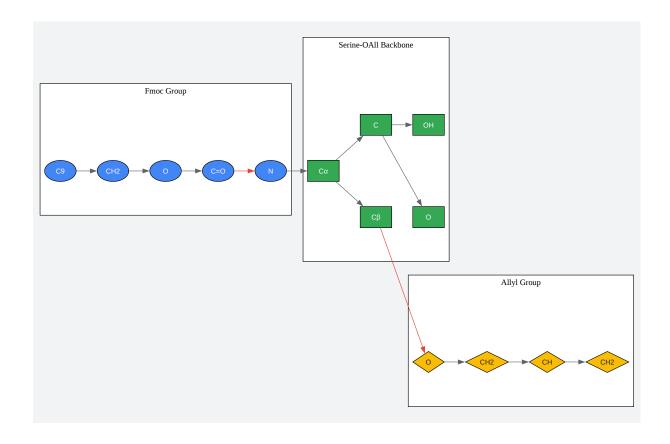


- Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
 - Acquire a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing Molecular Structure

The chemical structure of **Fmoc-Ser-OAII** is presented below, generated using the Graphviz DOT language. This visualization aids in understanding the connectivity of the atoms within the molecule.





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